molecular formula C14H26N2 B4922651 N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine

N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine

Cat. No. B4922651
M. Wt: 222.37 g/mol
InChI Key: LQHKDSWYWCZCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine, also known as PB-22, is a synthetic cannabinoid that was first identified in 2012. It belongs to the family of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. PB-22 is a potent agonist of the cannabinoid receptor CB1, which is responsible for mediating the effects of cannabis on the brain and body. In recent years, PB-22 has gained attention as a research tool for studying the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. The CB1 receptor is responsible for mediating the effects of cannabinoids on the body, including their psychoactive and therapeutic effects. When N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in a range of physiological and behavioral effects, including altered mood, appetite, and perception.
Biochemical and Physiological Effects
N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine has been shown to have a range of biochemical and physiological effects on the body. For example, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its psychoactive effects. N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine has several advantages as a research tool for studying the endocannabinoid system and its role in various physiological processes. For example, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine is a potent agonist of the CB1 receptor and can be used to investigate the effects of cannabinoids on the brain and body. Additionally, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine is relatively easy to synthesize and can be obtained in large quantities for use in laboratory experiments. However, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine also has several limitations as a research tool. For example, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine is highly potent and may cause adverse effects in animals or humans if not used properly. Additionally, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine is not widely available and may be difficult to obtain for researchers who do not have access to specialized equipment or expertise.

Future Directions

There are several future directions for research on N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine and its potential therapeutic applications. For example, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine may be useful in the treatment of conditions such as pain, inflammation, and epilepsy. Additionally, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine may be useful in the development of new drugs that target the endocannabinoid system. Future research may also focus on the development of new synthetic cannabinoids that have improved therapeutic properties and fewer adverse effects. Finally, research may also focus on the development of new analytical techniques for the detection and characterization of synthetic cannabinoids such as N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine.

Synthesis Methods

The synthesis of N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine involves several steps and requires specialized equipment and expertise. The first step is the preparation of the starting material, which is 2-bromobicyclo[2.2.1]heptan-2-amine. This is then reacted with 1-piperidinyl-2-propanol to form the intermediate, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine. The final step involves the addition of a fluorine atom to the indole ring using a palladium-catalyzed reaction. The resulting compound is N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine, which can be purified and characterized using various analytical techniques.

Scientific Research Applications

N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine has been used in various scientific studies to investigate the endocannabinoid system and its role in different physiological processes. For example, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its psychoactive effects. N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine has also been used to study the effects of cannabinoids on pain perception, appetite, and mood. Additionally, N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine has been used in animal studies to investigate the potential therapeutic benefits of cannabinoids in the treatment of various conditions such as inflammation, epilepsy, and cancer.

properties

IUPAC Name

N-(2-piperidin-1-ylethyl)bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-2-7-16(8-3-1)9-6-15-14-11-12-4-5-13(14)10-12/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHKDSWYWCZCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5460930

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